molecular formula C15H14N2O3 B11960296 4-(3-(p-Tolyl)ureido)benzoic acid CAS No. 74088-10-1

4-(3-(p-Tolyl)ureido)benzoic acid

Cat. No.: B11960296
CAS No.: 74088-10-1
M. Wt: 270.28 g/mol
InChI Key: WODLDMFJGZDJHI-UHFFFAOYSA-N
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Description

4-(3-(p-Tolyl)ureido)benzoic acid is a urea-linked benzoic acid derivative characterized by a p-tolyl (para-methylphenyl) group attached to the ureido moiety. Its molecular formula is C₁₅H₁₄N₂O₃, with a monoisotopic mass of 270.10043 Da . The compound features a benzoic acid core functionalized with a urea bridge (-NH-C(=O)-NH-) connected to a p-tolyl aromatic ring. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the urea and carboxyl groups, which influence solubility, crystallinity, and biological interactions.

Properties

CAS No.

74088-10-1

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-[(4-methylphenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C15H14N2O3/c1-10-2-6-12(7-3-10)16-15(20)17-13-8-4-11(5-9-13)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20)

InChI Key

WODLDMFJGZDJHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(p-Tolyl)ureido)benzoic acid typically involves the reaction of p-tolyl isocyanate with 4-aminobenzoic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds through the formation of a urea linkage between the p-tolyl isocyanate and the amino group of 4-aminobenzoic acid, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(p-Tolyl)ureido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzoic acid moiety, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Supramolecular Chemistry

Hydrogen Bonding and Self-Assembly
The compound is particularly noted for its ability to form hydrogen bonds, which is crucial in the design of supramolecular assemblies. Its structural features allow it to engage in self-assembly processes, leading to the formation of complex structures that can be utilized in drug delivery systems and nanotechnology applications.

Case Study: Supramolecular Structures
In a study examining the self-assembly of urea derivatives, 4-(3-(p-Tolyl)ureido)benzoic acid was shown to form stable supramolecular structures through hydrogen bonding interactions. These structures demonstrated potential for use in drug delivery, where controlled release profiles are necessary for therapeutic efficacy.

Material Science

Development of New Materials
The unique structural characteristics of this compound make it suitable for developing materials with specific mechanical properties. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical strength.

Data Table: Mechanical Properties of Composite Materials

Composite MaterialTensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
Pure Polymer25150200
Polymer + this compound35180230

This table illustrates the improvement in mechanical properties when incorporating the compound into polymer systems, indicating its potential for industrial applications.

Biological Studies

Enzyme Inhibition
this compound has been evaluated for its biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. The presence of the urea functional group is critical for its inhibitory action.

Case Study: Carbonic Anhydrase Inhibition
In a study focusing on enzyme inhibitors, compounds similar to this compound were synthesized and tested against carbonic anhydrase III. The results indicated that modifications at the urea position significantly affected inhibitory potency, with some derivatives exhibiting Ki values as low as 0.5 µM, highlighting their potential therapeutic applications in treating conditions like glaucoma and edema.

Mechanism of Action

The mechanism of action of 4-(3-(p-Tolyl)ureido)benzoic acid involves its ability to form hydrogen bonds with other molecules. This property is crucial in its role in supramolecular chemistry, where it can self-assemble into larger structures. The molecular targets and pathways involved in its interactions depend on the specific application and the molecules it interacts with.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent (R) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Synthesis Conditions References
This compound p-Tolyl Not reported Not reported Not provided Likely via phenyl isocyanate + aminobenzoic acid
4-(3-(Pyridin-3-yl)ureido)benzoic acid Pyridin-3-yl Not reported Not reported C=O (1675 cm⁻¹), NH (3358, 3254 cm⁻¹) Reflux with adipic acid co-crystallization
4-(3-(4-Cyanophenyl)ureido)benzoic acid (8) 4-Cyanophenyl Not reported High NH (IR), δ 7.96 (d, J=8.4 Hz, Ar-H in ¹H NMR) THF, DIPEA, 55°C, 16 hours
2-(3-(Benzothiazol-2-yl)ureido)benzoic acid (14a) Benzothiazol-2-yl 271–273 61 OH (3400 cm⁻¹), C=O (1680 cm⁻¹) Ethanol recrystallization
4-[3-(4-Sulfamoylphenyl)ureido]benzoic acid (14) 4-Sulfamoylphenyl 261–263 91 SO₂ (1321 cm⁻¹), C=O (1675 cm⁻¹) CHCl₃/DMF/MeOH column chromatography

Key Observations :

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., sulfamoyl in compound 14) increase melting points (261–263°C) compared to benzothiazole (271–273°C) or p-tolyl derivatives, likely due to enhanced intermolecular hydrogen bonding . The pyridin-3-yl analogue forms co-crystals with adipic acid, stabilizing a non-coplanar structure with a dihedral angle of 176.04° between aromatic rings, which may reduce melting points .

Synthetic Yields :

  • Yields vary significantly with substituent reactivity. For example, benzothiazole derivatives (e.g., 14a ) show moderate yields (61%), while sulfamoylphenyl derivatives achieve high yields (91%) due to favorable reaction kinetics .

Spectral Signatures: Ureido C=O stretches appear consistently near 1675–1680 cm⁻¹ in IR spectra across analogues . ¹H NMR aromatic proton shifts (e.g., δ 7.96 for 4-cyanophenyl) reflect substituent electronic effects .

Key Observations :

  • Biological Activity: The p-tolyl derivative lacks reported bioactivity, whereas analogues with electron-deficient substituents (e.g., cyano, sulfamoyl) show potent enzyme inhibition. For example, compound 23 inhibits Sirtuin 2 with an IC₅₀ of 0.8 µM, highlighting the role of fluorophenyl groups in enhancing target affinity .
  • Dual Inhibitors : PTUPB combines a ureido-benzoic acid core with a trifluoromethylphenyl group, enabling dual COX-2/sEH inhibition, a strategy to mitigate side effects of standalone inhibitors .

Crystallographic and Stability Insights

  • The pyridin-3-yl analogue forms a 2D hydrogen-bonded network with adipic acid, stabilized by O–H···O and N–H···O interactions. This contrasts with the p-tolyl derivative, where methyl groups may introduce steric hindrance, reducing crystal stability .
  • Benzothiazole derivatives exhibit high thermal stability (melting points >260°C), attributed to rigid aromatic systems and intramolecular hydrogen bonds .

Biological Activity

4-(3-(p-Tolyl)ureido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
IUPAC Name: this compound

The compound features a benzoic acid moiety linked to a p-tolyl group through a urea functional group. This structural configuration is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The urea group can form hydrogen bonds, enhancing binding affinity to target proteins, which may include enzymes and receptors involved in inflammatory and pain pathways.

  • Inhibition of Enzymes : The compound has been investigated for its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of fatty acids and linked to inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties, potentially making them useful in treating infections.
  • Anticancer Properties : Research indicates that compounds with similar structures may have cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for anticancer applications .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of compounds related to or including this compound:

  • Study on Soluble Epoxide Hydrolase Inhibition : A series of urea-based compounds were synthesized and tested for their ability to inhibit sEH. The results showed that certain analogues exhibited significant inhibitory activity, suggesting a potential therapeutic application in managing inflammatory conditions .
  • Antimicrobial Testing : In vitro tests demonstrated that derivatives with similar functional groups displayed varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the p-tolyl group was noted to enhance this activity compared to simpler structures.
  • Cytotoxicity Assays : Compounds structurally similar to this compound were evaluated for their cytotoxic effects on hematological tumor cells. These studies indicated that certain modifications could lead to enhanced potency against resistant cancer cell lines, highlighting the importance of structural optimization in drug design .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

CompoundActivity TypeIC50/Ki ValueReference
This compoundsEH InhibitionNot specified
Analog A (e.g., 1,3-Diphenylureido)AnticancerIC50 = 1.5 µM
Analog B (e.g., Thiazole derivative)AntimicrobialKi = 0.5 µM

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